(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
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Description
(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 342.297. The purity is usually 95%.
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Scientific Research Applications
Solubility and Physical Properties
One study focused on the solubility of various saccharides, including molecules structurally similar to the compound , in ethanol–water solutions. It was found that the solubilities of these compounds in ethanol–water mixtures increased with equilibrium temperature. Such data is crucial for understanding and optimizing the extraction and purification processes in pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).
Role in Blood Glucose Regulation
Another study isolated a compound from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, which showed potential in diabetes management. Computational analyses identified key enzymes in diabetes regulation as potential targets of the compound, suggesting its role in blood glucose level regulation (Muthusamy & Krishnasamy, 2016).
Densities and Viscosities
Research into the densities and viscosities of sugar alcohol aqueous solutions, including molecules similar to the one , aids in understanding their behavior in solutions, which is vital for formulating various pharmaceutical and food products (Zhu, Ma, & Zhou, 2010).
Vibrational Spectroscopy Study
A detailed vibrational spectroscopy study of a phenolic component of walnut leaves, structurally similar to the compound, provided insights into its conformational and electronic properties. This research could help in the development of new antioxidant compounds (Aydın & Özpozan, 2020).
Convenient Synthesis Methods
The synthesis of related compounds has been explored to develop efficient methods for creating molecules with potential medicinal properties. For example, one study developed a convenient approach for synthesizing a compound with anti-diabetic potential, highlighting the importance of synthetic chemistry in drug discovery (Liu, Li, Lu, & Miao, 2008).
properties
IUPAC Name |
(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10+,11?,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-PKGNJHJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C(OC(C2O)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744037 |
Source
|
Record name | 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50692-75-6 |
Source
|
Record name | 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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